4-Hydroxy estrone 1-N3-Adenine
CAS No.: 488841-24-3
Cat. No.: VC0195171
Molecular Formula: C23H25N5O3
Molecular Weight: 419.49
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 488841-24-3 |
|---|---|
| Molecular Formula | C23H25N5O3 |
| Molecular Weight | 419.49 |
| IUPAC Name | (8R,9S,13S,14S)-3,4-dihydroxy-1-(6-imino-7H-purin-3-yl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
| Standard InChI | InChI=1S/C23H25N5O3/c1-23-7-6-12-11(14(23)4-5-17(23)30)2-3-13-18(12)15(8-16(29)20(13)31)28-10-27-21(24)19-22(28)26-9-25-19/h8-12,14,24,29,31H,2-7H2,1H3,(H,25,26)/t11-,12+,14+,23+/m1/s1 |
| SMILES | CC12CCC3C(C1CCC2=O)CCC4=C3C(=CC(=C4O)O)N5C=NC(=N)C6=C5N=CN6 |
| Appearance | White to pale yellow solid |
Introduction
Chemical Properties and Structure
Basic Chemical Identity
4-Hydroxy estrone 1-N3-Adenine represents a complex biochemical structure formed through the interaction of estrogen metabolites with DNA nucleobases. The compound has a molecular formula of C23H25N5O3 and a molecular weight of 419.48-419.5 g/mol . Its structure combines the steroidal backbone of estrone with adenine attached at a specific position, creating a unique molecular entity with significant biological implications. The IUPAC name for this compound is (8R,9S,13S,14S)-3,4-dihydroxy-1-(6-imino-7H-purin-3-yl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one, reflecting its complex stereochemistry and functional groups . Structurally, 4-OHE1-1-N3Ade is classified as a 3-hydroxy steroid, with the adenine moiety attached at a critical position that determines its biological activity and potential mutagenicity .
Identification and Nomenclature
The compound is registered with CAS number 488841-24-3 and is known by several synonyms in scientific literature, facilitating its identification across research databases . Common alternative names include 4-OHE1-1-N3Ade, 4-OH-E1-1-N3Ade, and 3-Hydroxyestrone-3,4-quinone-adenine, each emphasizing different aspects of its molecular structure or biochemical origin . The compound is also categorized as an impurity of estrone in pharmaceutical contexts, highlighting its relevance in drug quality control and safety assessments . Various database identifiers have been assigned to this compound, including ChEBI ID CHEBI:228391 and Nikkaji Number J1.849.371C, allowing for cross-referencing across chemical databases and research platforms .
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 4-Hydroxy Estrone 1-N3-Adenine
The physical properties of 4-Hydroxy estrone 1-N3-Adenine include its appearance as a white solid, which is consistent with many steroid-derived compounds. Its chemical reactivity is largely determined by the presence of hydroxyl groups at the 3 and 4 positions of the steroid backbone, as well as the adenine moiety attached to position 1 . These structural features contribute to the compound's ability to form during estrogen metabolism and its potential biological activities, including its interaction with cellular components and potential mutagenic properties .
Formation and Metabolism
Enzymatic Regulation
The formation of 4-OHE1-1-N3Ade is regulated by a balance of phase I and phase II metabolizing enzymes that determine the fate of estrogen metabolites in tissues. CYP1B1 plays a crucial role as the primary enzyme catalyzing the 4-hydroxylation of estrone, with expression levels of this enzyme directly influencing the production of the 4-hydroxylated metabolites that can lead to DNA adduct formation . Protective enzymes such as Catechol-O-methyltransferase (COMT) metabolize 4-hydroxyestrogens to less reactive methoxy derivatives, while Nicotinamide adenine dinucleotide phosphate-quinone oxidoreductase1 (NQO1) reduces quinones back to catechols, preventing their reaction with DNA . Research has demonstrated that alterations in the expression or activity of these enzymes can significantly impact the levels of 4-OHE1-1-N3Ade formed in tissues, highlighting the importance of these enzymatic pathways in determining estrogen-mediated DNA damage . Studies have shown that factors such as leptin can upregulate CYP1B1 while reducing NQO1 and COMT activities, creating a metabolic environment that favors the formation of estrogen-DNA adducts like 4-OHE1-1-N3Ade .
Factors Affecting Formation
Multiple factors influence the formation of 4-OHE1-1-N3Adenine, including hormonal, genetic, and environmental elements that impact estrogen metabolism. Hormonal factors such as leptin have been shown to significantly increase the formation of 4-OHE1-1-N3Ade by altering the expression of key estrogen-metabolizing enzymes, potentially explaining the link between obesity and increased breast cancer risk . Pharmaceutical agents also impact adduct formation, with studies demonstrating that tamoxifen significantly increases 4-OHE1-1-N3Ade levels by perturbing the balance of estrogen-metabolizing enzymes, while raloxifene has minimal effect on this process . Genetic variations in estrogen-metabolizing enzymes, particularly polymorphisms in CYP1B1, have been associated with differences in adduct formation and cancer susceptibility among various populations . Recent research has also identified racial differences in adduct levels, with one study noting that 4-hydroxyestrone-1-N7-guanine (a related adduct) measured higher in White females than in Black females, suggesting potential genetic or environmental influences on estrogen metabolism pathways that may also affect 4-OHE1-1-N3Ade formation .
Biological Significance
Cancer Associations
Numerous studies have established connections between 4-OHE1-1-N3Adenine formation and cancer risk, particularly in hormone-responsive tissues. Elevated levels of this adduct have been consistently detected in breast cancer patients compared to healthy controls, suggesting its potential value as a biomarker for cancer risk assessment . The compound is primarily associated with increased risk of breast cancer, but research also indicates potential links to prostate, endometrial, ovarian, and possibly brain cancers through similar mechanisms of estrogen-induced DNA damage . Tamoxifen, a selective estrogen receptor modulator used in breast cancer treatment, has been shown to increase 4-OHE1-1-N3Ade formation, which may explain the increased risk of endometrial cancer observed in patients receiving this therapy . The specificity of these associations suggests that tissue-specific differences in estrogen metabolism, including the expression patterns of CYP1B1 and protective enzymes, may determine the susceptibility of different tissues to estrogen-induced carcinogenesis mediated by 4-OHE1-1-N3Ade formation .
Neuroprotective Implications
Interestingly, despite its association with DNA damage, research has uncovered potential neuroprotective effects associated with 4-hydroxyestrogens, the precursors to 4-OHE1-1-N3Ade formation. A 2020 study demonstrated that 4-hydroxyestrone, a metabolite of estrone, exhibits strong neuroprotective effects against oxidative neuronal damage both in vitro and in vivo, with efficacy exceeding that of 17β-estradiol . This neuroprotection involves increased cytoplasmic translocation of p53 resulting from SIRT1-mediated deacetylation, suggesting that the biological impacts of 4-hydroxyestrogens are tissue-specific and context-dependent . The study showed that estrogen 4-hydroxylation is the main metabolic pathway of endogenous estrogens in the central nervous system, indicating that 4-hydroxyestrogens may play physiologically relevant roles in neuronal health . These findings highlight the complex and sometimes contradictory biological roles of estrogen metabolites, where the same compounds that contribute to carcinogenesis in some tissues may offer protective effects in others, particularly in the central nervous system .
Research Findings and Clinical Implications
Analytical Methods and Detection
The accurate detection and quantification of 4-Hydroxy estrone 1-N3-Adenine are essential for understanding its biological significance and potential as a biomarker. Various analytical methods have been developed for the detection of this and related estrogen-DNA adducts in biological samples, with liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) emerging as the gold standard approach . A recent study detailed the development of a sensitive method for quantifying estrogen-DNA adducts in urine, utilizing mix-mode solid phase extraction for sample clean-up, followed by derivatization through dansylation, and analysis via LC-ESI-MS/MS . This methodology allowed for the accurate quantification of 4-OHE1-1-N3Ade in the low nanogram per milliliter range, providing a valuable tool for assessing estrogen metabolism in clinical and research settings . High-performance liquid chromatography (HPLC) has also been employed for analyzing these adducts, offering another approach for researchers investigating estrogen metabolism and DNA damage .
Comparative Research Findings
Table 2: Key Research Findings on 4-Hydroxy Estrone 1-N3-Adenine
Research findings regarding 4-OHE1-1-N3Ade have revealed important insights into its formation, biological significance, and potential clinical implications. Studies investigating the influence of leptin on estrogen metabolism demonstrated that this hormone significantly increases the formation of 4-OHE1-1-N3Ade by upregulating CYP1B1 and downregulating protective enzymes like NQO1 and COMT, suggesting a potential mechanism linking obesity to increased breast cancer risk . Research on selective estrogen receptor modulators has shown that tamoxifen increases the formation of this adduct while raloxifene has minimal effect, potentially explaining the differential effects of these drugs on endometrial cancer risk . Recent studies have also identified racial differences in estrogen-DNA adduct levels, with one adduct (4-OHE1-1-N7-guanine) measuring higher in White females compared to Black females, suggesting potential genetic or environmental influences on estrogen metabolism that may also affect 4-OHE1-1-N3Ade levels .
Clinical and Diagnostic Applications
The clinical significance of 4-Hydroxy estrone 1-N3-Adenine extends to its potential applications in cancer risk assessment, treatment monitoring, and personalized medicine approaches. As a biomarker of estrogen-induced DNA damage, measurements of this adduct could potentially help identify individuals at increased risk for hormone-responsive cancers, enabling targeted prevention strategies for high-risk populations . In treatment contexts, monitoring levels of 4-OHE1-1-N3Ade could help assess the potential DNA-damaging effects of hormone therapies and selective estrogen receptor modulators, potentially guiding treatment decisions based on individual metabolic profiles . The development of sensitive analytical methods for quantifying this adduct in urine samples offers a non-invasive approach for monitoring estrogen metabolism, potentially supporting clinical decision-making and personalized risk assessment . Furthermore, understanding the formation and consequences of 4-OHE1-1-N3Ade may inform the development of strategies to reduce estrogen-induced DNA damage, such as dietary interventions, lifestyle modifications, or pharmacological approaches targeting estrogen metabolism .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume